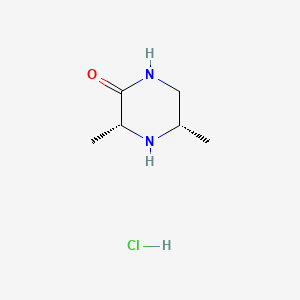
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride typically involves the stereoselective reduction of diketones or the cyclization of appropriate precursors. One common method includes the reduction of diketones using diketoreductase enzymes, which offer high stereoselectivity and efficiency . Another approach involves the nucleophilic substitution reactions where aromatic carboxylic acids react with piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their cost-effectiveness and environmental benefits. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include diketoreductase enzymes for reduction, aromatic carboxylic acids for substitution, and oxidizing agents like hydrogen peroxide for oxidation .
Major Products Formed
The major products formed from these reactions include various stereoisomers, N-oxides, and substituted derivatives, which can have different biological and chemical properties .
科学的研究の応用
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and urease inhibitory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .
類似化合物との比較
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: Similar in structure but with a benzyl group, used in neurology research.
Sparfloxacin derivatives: Contain the (3R,5S)-3,5-dimethylpiperazine moiety and are used for their antimicrobial properties.
Uniqueness
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its diverse applications in various fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C6H13ClN2O |
|---|---|
分子量 |
164.63 g/mol |
IUPAC名 |
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-7-6(9)5(2)8-4;/h4-5,8H,3H2,1-2H3,(H,7,9);1H/t4-,5+;/m0./s1 |
InChIキー |
VVLJWRYGOHFHBT-UYXJWNHNSA-N |
異性体SMILES |
C[C@H]1CNC(=O)[C@H](N1)C.Cl |
正規SMILES |
CC1CNC(=O)C(N1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)
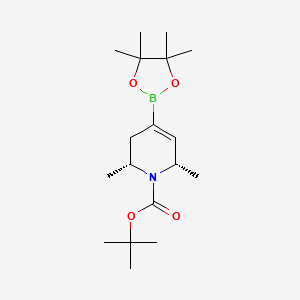
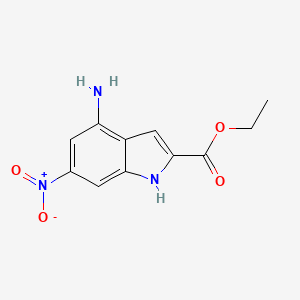
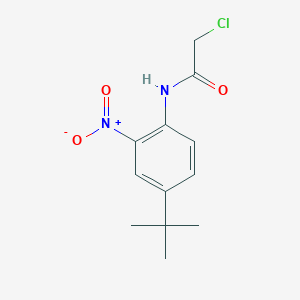
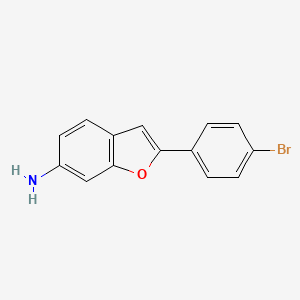
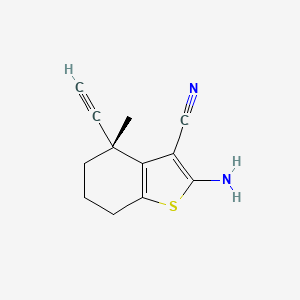
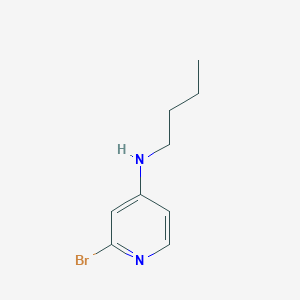
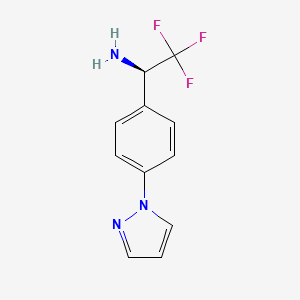

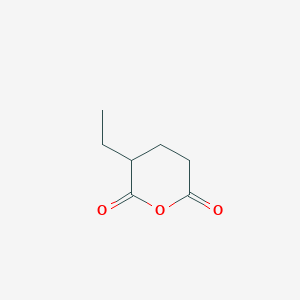
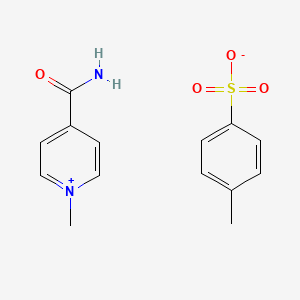
![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)

![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
